molecular formula C11H12O B14753956 4-Phenylpent-3-en-2-one

4-Phenylpent-3-en-2-one

Cat. No.: B14753956
M. Wt: 160.21 g/mol
InChI Key: XURWDTLVUCJELJ-CMDGGOBGSA-N
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Description

4-Phenylpent-3-en-2-one is an organic compound with the molecular formula C₁₁H₁₂O It is a β,γ-unsaturated ketone, characterized by the presence of a phenyl group attached to the third carbon of a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpent-3-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Mix acetophenone and crotonaldehyde in the presence of a base such as sodium hydroxide.
  • Heat the mixture to promote the condensation reaction, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of benzoic acid or other carboxylic acids.

    Reduction: Formation of 4-phenylpent-3-en-2-ol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

4-Phenylpent-3-en-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylpent-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.

    3-Phenylprop-2-en-1-one: Another related compound with a different position of the phenyl group.

Uniqueness: 4-Phenylpent-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its longer carbon chain compared to similar compounds allows for different interactions and uses in synthesis and research.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-4-phenylpent-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+

InChI Key

XURWDTLVUCJELJ-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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